4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid
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Overview
Description
4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid is an organic compound that features a phenyl group, a pyridine ring, and a hydrazono functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid typically involves the reaction of 4-phenylbutyric acid with pyridine-4-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazono linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The phenyl and pyridine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-phenyl-[(pyridine-4-carbonyl)-hydrazono]-acetic acid
- 4-Phenoxy-phenyl-[(pyridine-4-carbonyl)-hydrazono]-acetic acid
- 4-Ethoxy-phenyl-[(pyridine-4-carbonyl)-hydrazono]-acetic acid
Uniqueness
4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and pyridine rings, along with the hydrazono linkage, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
(4E)-4-phenyl-4-(pyridine-4-carbonylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C16H15N3O3/c20-15(21)7-6-14(12-4-2-1-3-5-12)18-19-16(22)13-8-10-17-11-9-13/h1-5,8-11H,6-7H2,(H,19,22)(H,20,21)/b18-14+ |
InChI Key |
KUKGXWMNCZIDQD-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=NC=C2)/CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=NC=C2)CCC(=O)O |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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